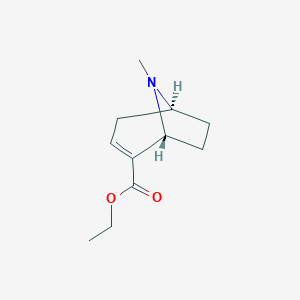

Éster etílico de ecgonidina

Descripción general

Descripción

Ecgonidine ethyl ester is a chemical intermediate derived from ecgonine or cocaine . It is a pyrolysis product formed when crack cocaine is smoked, making this substance a useful biomarker to specifically test for use of crack cocaine .

Synthesis Analysis

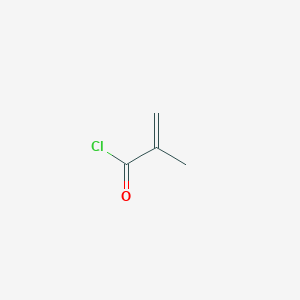

Ecgonidine ethyl ester can be synthesized non-pyrolytically from cocaine via hydrolysis/dehydration followed by esterification with methanol . The synthesis of an ester can be accomplished in one of several ways. In the lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

Ecgonidine ethyl ester contains a total of 31 atoms; 17 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It also contains a total of 32 bonds; 15 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 ester (aliphatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .Chemical Reactions Analysis

Esters, including Ecgonidine ethyl ester, undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides .Physical and Chemical Properties Analysis

Esters are polar molecules but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Aplicaciones Científicas De Investigación

Biomarcador para el consumo de cocaína

El éster etílico de ecgonidina, también conocido como éster etílico de anhydroecgonina, es un producto de pirólisis que se forma cuando se fuma crack de cocaína . Sirve como un biomarcador específico para el uso de crack de cocaína, distinguiéndolo de la cocaína en polvo, que no forma este compuesto como metabolito. Esta aplicación es crucial en la toxicología forense y el seguimiento del abuso de drogas, donde se requiere la detección precisa del uso de sustancias.

Investigación cardiovascular

Se ha identificado que el compuesto tiene un impacto significativo en el sistema cardiovascular. Su presencia puede provocar un aumento de la tensión en el corazón, lo que es información valiosa para la investigación médica sobre los efectos de la cocaína y sus derivados en la salud cardíaca .

Estudios neurológicos

La interacción del éster etílico de ecgonidina con los receptores muscarínicos en el cerebro puede provocar la muerte neuronal por apoptosis . Esta propiedad lo convierte en un compuesto importante para estudiar los efectos neurológicos del abuso de la cocaína y para desarrollar posibles tratamientos para las enfermedades neurodegenerativas.

Síntesis de análogos de feniltropano

En el campo de la química medicinal, el éster etílico de ecgonidina se utiliza como intermedio químico para la síntesis de análogos de feniltropano . Estos análogos, como troparil, dichloropane y CFT, tienen diversas aplicaciones que van desde agentes de imagen en la investigación cerebral hasta posibles tratamientos para trastornos neurológicos.

Aplicaciones de la química verde

Los principios de la química verde hacen hincapié en el uso de métodos respetuosos con el medio ambiente en la síntesis química. El éster etílico de ecgonidina puede sintetizarse mediante métodos biocatalíticos, que son más sostenibles y menos perjudiciales para el medio ambiente en comparación con las rutas químicas tradicionales . Este enfoque se alinea con la creciente demanda de procesos industriales ecológicos.

Química analítica

Debido a sus propiedades químicas únicas, el éster etílico de ecgonidina puede utilizarse en la química analítica como compuesto estándar o de referencia en los análisis cromatográficos. Esta aplicación es particularmente relevante en el control de calidad de los productos farmacéuticos, donde las mediciones precisas y exactas son esenciales .

Safety and Hazards

Direcciones Futuras

A single dose of Ecgonidine ethyl ester reversed scopolamine impairment, indicating involvement of acetylcholine receptors. Longer-term treatment improved cognition in aged rats, with enhanced rates of learning in the absence of an exogenous cognition-impairing compound . This suggests that Ecgonidine ethyl ester might induce cognitive enhancement and relief of anxiety in cocaine-impaired humans, and in other cognitive disorders .

Mecanismo De Acción

Target of Action

Ecgonidine ethyl ester is a derivative of ecgonine, which is a primary metabolite of cocaine Its parent compound, ecgonine, has been found to interact withnicotinic acetylcholine receptors .

Mode of Action

It’s known that in the presence of an agonist, inhibitors binding to the nicotinic acetylcholine receptors can change the ion channel equilibrium from the open-channel form towards the closed form . This suggests that ecgonidine ethyl ester might interact with its targets in a similar way, potentially leading to changes in the ion channel equilibrium.

Biochemical Pathways

It’s known that ecgonine and its derivatives are involved in the metabolism of cocaine . Cocaine is metabolized mostly hepatically into two main metabolites, ecgonine methyl ester and benzoylecgonine . Ecgonidine ethyl ester could potentially be involved in similar metabolic pathways.

Pharmacokinetics

It’s known that methylecgonidine, a related compound, has a relatively short half-life of 18–21 minutes, after which it is metabolized to ecgonidine . This suggests that ecgonidine ethyl ester might have similar ADME properties.

Result of Action

It’s known that ecgonine methyl ester, a related compound, has been suggested to have a beneficial effect on cognition . A single dose of ecgonine methyl ester was found to reverse scopolamine impairment, indicating involvement of acetylcholine receptors . This suggests that ecgonidine ethyl ester might have similar effects.

Action Environment

It’s known that the presence of alcohol can lead to the formation of ecgonidine ethyl ester from anhydroecgonine methyl ester . This suggests that the presence of certain substances in the environment might influence the formation and action of ecgonidine ethyl ester.

Análisis Bioquímico

Biochemical Properties

Ecgonidine Ethyl Ester interacts with various enzymes and proteins in the body. It is a metabolite of cocaine, and may be used as a precursor for it . The toxicity of Ecgonidine Ethyl Ester is due to a partial agonist effect at M1 and M3 muscarinic receptors, leading to DNA fragmentation and neuronal death by apoptosis .

Cellular Effects

Ecgonidine Ethyl Ester has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Ecgonidine Ethyl Ester involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Ecgonidine Ethyl Ester change over time in laboratory settings. It has been observed that a single dose of Ecgonidine Ethyl Ester can reverse scopolamine impairment, indicating involvement of acetylcholine receptors . Longer-term treatment improved cognition in aged rats, with enhanced rates of learning in the absence of an exogenous cognition-impairing compound .

Dosage Effects in Animal Models

The effects of Ecgonidine Ethyl Ester vary with different dosages in animal models. A single dose of Ecgonidine Ethyl Ester reversed scopolamine impairment, indicating involvement of acetylcholine receptors .

Metabolic Pathways

Ecgonidine Ethyl Ester is involved in several metabolic pathways. It is metabolised (mostly hepatically) into two main metabolites, ecgonine methyl ester and benzoylecgonine .

Propiedades

IUPAC Name |

ethyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-14-11(13)9-6-4-8-5-7-10(9)12(8)2/h6,8,10H,3-5,7H2,1-2H3/t8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQKCHQJQNRNHW-PSASIEDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCC2CCC1N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC[C@@H]2CC[C@H]1N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310346 | |

| Record name | Anhydroecgonine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73045-45-1 | |

| Record name | Anhydroecgonine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73045-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anhydroecgonine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid, 8-methyl-, ethyl ester, (1R,5S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anhydroecgonine ethyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK68KDX4WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

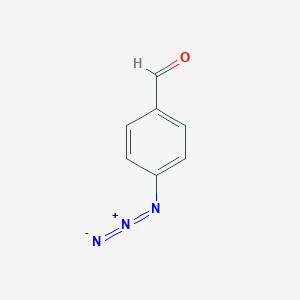

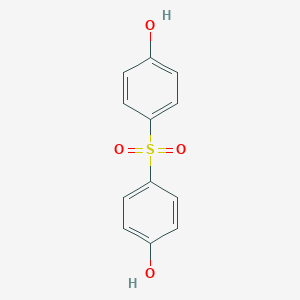

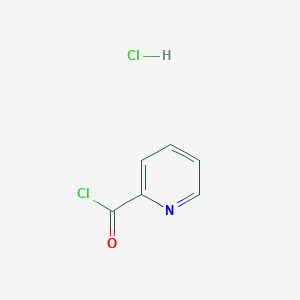

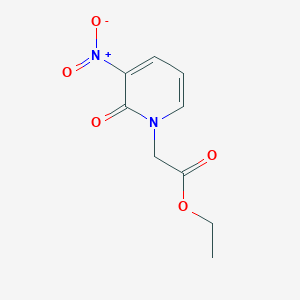

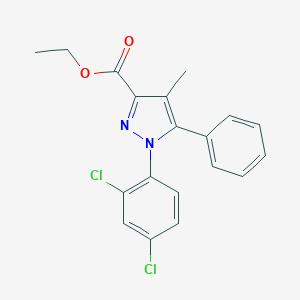

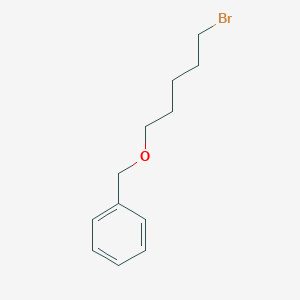

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)